molecular formula C13H12ClN3O B215295 2-(4-chloroanilino)-N-methylnicotinamide

2-(4-chloroanilino)-N-methylnicotinamide

Cat. No.: B215295
M. Wt: 261.7 g/mol
InChI Key: WHXKDOBRSUPTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloroanilino)-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a 4-chloroanilino group at position 2 and an N-methylcarboxamide moiety at position 2. The 4-chloroanilino group enhances lipophilicity and target affinity, while the N-methyl group improves metabolic stability and solubility .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.7 g/mol

IUPAC Name

2-(4-chloroanilino)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H12ClN3O/c1-15-13(18)11-3-2-8-16-12(11)17-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,15,18)(H,16,17)

InChI Key

WHXKDOBRSUPTLW-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Activities

The 4-chloroanilino group is a critical pharmacophore in diverse drug candidates. Below is a comparison of key analogs:

Compound Name Core Structure Target Activity Key Data Reference
4-(4-Chloroanilino)quinoline (6c) Quinoline Anticancer (MCF-7, A549) IC₅₀: 3.42 µM (MCF-7), 5.97 µM (A549)
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid Thiophene-carboxylic acid AmpC β-lactamase inhibition Kᵢ = 26 µM; competitive inhibitor
2-(4-Chloroanilino)-5-cyclopropylphenazine (25) Phenazine Anti-tubercular (Mycobacterium tuberculosis) Potent activity, low cytotoxicity
2-(4-Chloroanilino)-1H-quinazolin-4-one Quinazolinone N/A (Safety profile reported) GHS hazard classification

Key Observations :

  • Core Structure Influence: Quinoline (6c) and phenazine (25) derivatives exhibit strong anticancer and anti-TB activities, respectively, likely due to planar aromatic systems enabling DNA intercalation or enzyme binding . In contrast, the thiophene-carboxylic acid analog (Ki = 26 µM) inhibits β-lactamase via sulfonamide interactions with catalytic residues .
  • Substituent Effects: The N-methyl group in nicotinamide derivatives may enhance metabolic stability compared to unmethylated analogs (e.g., quinazolinones in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.